(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Beschreibung
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- Triazolo[4,5-d]pyrimidine scaffold: A fused bicyclic system combining triazole and pyrimidine rings, which enhances binding affinity to biological targets like kinases or receptors due to nitrogen-rich electron density.
- 4-Methoxyphenyl substituent: Attached at the 3-position of the triazole ring, this group contributes electron-donating effects via the methoxy (-OCH₃) moiety, influencing solubility and intermolecular interactions.
- Piperazine linker: A flexible spacer connecting the triazolo-pyrimidine core to the thiophene methanone group, improving pharmacokinetic properties such as solubility and metabolic stability.
- Thiophen-2-yl methanone: A sulfur-containing aromatic group that may enhance lipophilicity and modulate steric or electronic interactions with target proteins.
This compound’s design aligns with strategies in medicinal chemistry to optimize bioactivity through balanced electronic, steric, and solubility profiles.
Eigenschaften
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJOCTTWPLULDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine-based compounds, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities.
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have shown inhibitory activity against various cancer cell lines, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
Similar compounds have shown antitumor activities at certain dosages.
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins.
Subcellular Localization
Similar compounds have been found to be localized in specific compartments or organelles.
Biologische Aktivität
The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features several key structural components:
- A triazole ring fused with a pyrimidine structure.
- A methoxyphenyl substituent that enhances lipophilicity and biological interactions.
- A piperazine moiety , which is often linked to improved pharmacological properties.
- A thiophene component that may contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes by binding to their active sites, effectively blocking catalytic activity. This is particularly relevant in the context of diseases where enzyme dysregulation plays a role.
- Signal Transduction Modulation : It may modulate signal transduction pathways by interacting with cellular receptors, thereby influencing cellular functions and responses.
Therapeutic Applications
Research indicates that compounds similar to this one have been explored for various therapeutic applications:
- Anticancer Activity : The presence of the triazole and pyrimidine rings suggests potential anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents.
Case Studies
- Anti-Tubercular Activity : A study investigated derivatives of triazolo-pyrimidine compounds for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values in the low micromolar range, suggesting that modifications in the structure can enhance potency against tuberculosis .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents while showing low toxicity to normal human cells .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into:
- The interaction dynamics between the compound and its targets.
- The identification of critical residues involved in binding, which can inform further structural modifications for enhanced activity.
Comparative Analysis
A comparison of structurally similar compounds reveals variations in biological activity based on specific functional groups:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Similar triazole ring | Different fused heterocyclic system | Antimicrobial |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Triazole-pyrimidine fusion | Variations in substituents | Anticancer |
| Thieno[2,3-d][1,2,4]triazolo[4,5-a]pyrimidines | Contains thieno group | Distinct reactivity profiles | Antiviral |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Analogs Identified
The most relevant structural analog is {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Additional insights are drawn from thiazolo[4,5-d]pyrimidine derivatives .
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Pharmacological Implications
A. R1 Substituent (4-Methoxyphenyl vs. 4-Methylphenyl)
- Methoxy (-OCH₃) : Enhances solubility via polar interactions and hydrogen bonding. May improve target engagement in hydrophilic environments .
- Methyl (-CH₃) : Increases lipophilicity and metabolic stability but reduces electronic modulation. The trifluoromethyl (-CF₃) group in the analog further enhances stability and resistance to oxidative metabolism .
B. R2 Group (Thiophene vs. Trifluoromethylphenyl)
- Sulfur may participate in hydrophobic interactions.
- Its strong electron-withdrawing nature may alter binding kinetics .
C. Core Heterocycle (Triazolo vs. Thiazolo)
- Triazolo[4,5-d]pyrimidine : Nitrogen-rich structure promotes hydrogen bonding and charge-transfer interactions, advantageous for kinase inhibition.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups to the triazolopyrimidine core .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for high solubility of intermediates .
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) to accelerate coupling efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
Q. How is the compound structurally characterized in academic research?
Key spectroscopic techniques include:
- NMR spectroscopy : and NMR to confirm the integration of aromatic protons (e.g., thiophene, methoxyphenyl) and piperazine methylene groups .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and triazole (C=N, ~1500 cm) functional groups .
Q. What in vitro assays are recommended for initial biological activity assessment?
Standard screening protocols include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial testing : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify mechanistic targets .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action against cancer-related targets?
- Target selection : Prioritize kinases (e.g., Aurora A) or DNA repair enzymes (e.g., PARP) based on structural homology with triazolopyrimidine inhibitors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) .
- Validation : Compare binding poses with co-crystallized ligands (PDB IDs: 1MQB, 3L3M) and validate via mutagenesis assays .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Substituent analysis : Compare analogs with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to assess electronic effects on target binding .
- Data normalization : Control for assay variability (e.g., cell passage number, serum batch) using reference compounds like doxorubicin or cisplatin .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .
Q. How to design structure-activity relationship (SAR) studies to optimize pharmacological properties?
-
Key modifications :
Substituent Impact Reference Thiophene-2-yl Enhances π-π stacking with hydrophobic kinase pockets 4-Methoxyphenyl Improves solubility via H-bonding with solvent Piperazine linker Modulates conformational flexibility and bioavailability -
Experimental workflow :
- Synthesize derivatives with targeted substitutions.
- Test in vitro activity and ADME (absorption, distribution, metabolism, excretion) properties.
- Use QSAR models to predict toxicity and optimize lead compounds .
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